5-[4-(Trifluoromethoxy)phenyl]-5-oxovaleric acid is a compound characterized by its unique trifluoromethoxy group attached to a phenyl ring, along with a ketone and carboxylic acid functional group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its distinct chemical properties.
This compound can be synthesized from commercially available precursors, typically involving multi-step synthetic routes that utilize various organic reactions. It is available for purchase from chemical suppliers, indicating its relevance in research and industrial applications.
5-[4-(Trifluoromethoxy)phenyl]-5-oxovaleric acid is classified as an organic compound, specifically an aromatic carboxylic acid and a ketone. Its structure includes a phenyl group substituted with a trifluoromethoxy group, which enhances its lipophilicity and potential biological activity.
The synthesis of 5-[4-(trifluoromethoxy)phenyl]-5-oxovaleric acid typically involves several key steps:
The synthetic process often employs the Suzuki-Miyaura coupling reaction, which is favored for its mild reaction conditions and tolerance of various functional groups. The oxidation step may involve reagents such as potassium permanganate or chromium trioxide to convert the intermediate into the final product.
The molecular structure of 5-[4-(trifluoromethoxy)phenyl]-5-oxovaleric acid features:
This combination of functional groups contributes to the compound's unique reactivity and properties.
5-[4-(trifluoromethoxy)phenyl]-5-oxovaleric acid can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-[4-(trifluoromethoxy)phenyl]-5-oxovaleric acid involves its interaction with specific molecular targets in biological systems. The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its metabolic stability and biological activity.
Research indicates that compounds with similar structures may interact with various enzymes or receptors, influencing pathways related to cell signaling or metabolic processes.
Relevant data on melting point, boiling point, and specific reactivity under different conditions would require experimental determination or sourcing from literature specific to this compound.
5-[4-(trifluoromethoxy)phenyl]-5-oxovaleric acid has several scientific applications:
The trifluoromethoxy (–OCF₃) group represents a critical pharmacophore in modern drug design, prized for its unique combination of electronic, steric, and lipophilic properties. Characterized by high electronegativity (Pauling scale: 4.0) and moderate steric bulk (van der Waals radius ~2.5 Å), –OCF₃ significantly enhances metabolic stability and membrane permeability compared to simpler substituents like methoxy (–OCH₃) or halogens [1] [4]. This moiety exhibits exceptional resistance to metabolic oxidation due to the strength of C–F bonds (bond energy ~485 kJ/mol) and the unfavorable thermodynamics of forming F–O bonds during enzymatic processing [1]. Consequently, –OCF₃ incorporation reduces oxidative deactivation pathways, extending biological half-lives.
Lipophilicity enhancement is another hallmark effect. The trifluoromethoxy group increases the partition coefficient (LogP) by approximately 1.0–1.5 units relative to –OCH₃, facilitating passive diffusion across biological membranes [4]. This property is leveraged in marketed therapeutics like Riluzole (amyotrophic lateral sclerosis) and Delamanid (tuberculosis), where –OCF₃ optimizes target engagement and bioavailability [4]. Table 1 quantifies key physicochemical impacts:
Table 1: Physicochemical Properties of Aromatic Substituents (Comparative Data) [4]
Substituent | π-R Value (Lipophilicity Contribution) | Electronegativity | Metabolic Oxidation Susceptibility |
---|---|---|---|
–OCH₃ | -0.02 | Low | High |
–Cl | +0.71 | Moderate | Low |
–CF₃ | +0.88 | High | Very Low |
–OCF₃ | +0.94 | Very High | Very Low |
Synthetic accessibility historically limited –OCF₃ utilization. Early methods relied on harsh conditions, such as Yagupol'skii's halogen exchange (anhydrous HF or SbF₃/SbCl₅ at high temperatures) [1]. Contemporary strategies employ milder, more versatile approaches:
These advances have spurred a >240% increase in –OCF₃-containing compounds reported between 2004–2007, highlighting their growing importance in agrochemical and pharmaceutical discovery [1].
5-Oxovaleric acid (levulinic acid) derivatives, featuring a β-ketocarboxylic acid motif (–CO–CH₂–CH₂–COOH), serve as versatile building blocks in medicinal chemistry. This scaffold combines two key functionalities:
Structural diagram of 5-[4-(Trifluoromethoxy)phenyl]-5-oxovaleric acid:
O ║ C ⁄ \\ O / \\ CF₃O-◯-◯-◯-◯-C- CH₂-CH₂-C-OH | | O O (ketone)
This bifunctional nature facilitates the design of hybrid molecules. Coupling the 5-oxovaleric acid unit to aromatic pharmacophores—such as 4-(trifluoromethoxy)phenyl—creates compounds with optimized physicochemical profiles and dual modes of biological interaction. The aryl ketone segment engages in hydrophobic/π-stacking interactions within target binding pockets, while the flexible aliphatic acid chain provides conformational adaptability and directs solubility [9]. Table 2 summarizes key synthetic routes to 5-oxovalerate-containing building blocks:
Table 2: Synthetic Approaches to 5-Oxovaleric Acid Derivatives
Precursor | Method | Key Conditions | Application Example |
---|---|---|---|
3,4-(Methylenedioxy)phenyl ketone [9] | Friedel-Crafts acylation | Glutaric anhydride/AlCl₃ | 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid (CAS 87961-41-9) |
Phenol derivatives [1] | Ether formation → Ketone synthesis | Pyrylium salt/mechanochemistry → Acylation | Hybrid trifluoromethoxy-ketocarboxylic acids |
Levulinic acid [4] | Coupling to aryl halides | Pd-catalyzed cross-coupling | Aryl-5-oxovalerates |
Pro-drug Potential: The carboxylic acid group enables esterification to cell-permeable prodrugs, which undergo enzymatic hydrolysis in vivo to release the active acid form. This strategy is particularly valuable for compounds targeting intracellular enzymes [4]. When combined with the –OCF₃ group’s metabolic stability, derivatives like 5-[4-(Trifluoromethoxy)phenyl]-5-oxovaleric acid exemplify rational design for enhanced pharmacokinetic properties and target engagement.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0